Hydrohydrastinine hydrochloride

Descripción

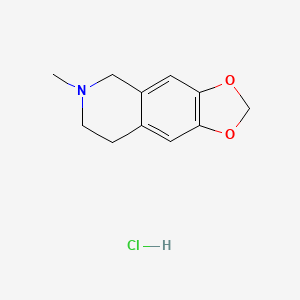

Hydrohydrastinine hydrochloride is an alkaloid derivative classified under the isoquinoline family. It is notably identified in Corydalis decumbens (summer corydalis) extracts, where it contributes to the plant’s pharmacological profile . Structurally, it is a reduced isoquinoline derivative, sharing a core bicyclic framework with other alkaloids like papaverine and hydrastine. This compound is primarily utilized in traditional medicine and modern phytopharmaceutical quality control, where its identification and quantification are achieved via ultra-performance liquid chromatography (UPLC) and high-resolution mass spectrometry .

Propiedades

Número CAS |

5985-04-6 |

|---|---|

Fórmula molecular |

C11H14ClNO2 |

Peso molecular |

227.69 g/mol |

Nombre IUPAC |

6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-12-3-2-8-4-10-11(14-7-13-10)5-9(8)6-12;/h4-5H,2-3,6-7H2,1H3;1H |

Clave InChI |

VVTDRPAONFOQAE-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC2=CC3=C(C=C2C1)OCO3.Cl |

Origen del producto |

United States |

Métodos De Preparación

El clorhidrato de hidrohidrastinina se puede sintetizar a través de varios métodos, principalmente involucrando la escisión oxidativa del clorhidrato de hidrastinina con ácido nítrico. Este proceso produce hidrohidrastinina en buenas cantidades . Los métodos de producción industrial típicamente involucran el uso de hidrastinina, berberina o narcotina como materiales de partida .

Análisis De Reacciones Químicas

El clorhidrato de hidrohidrastinina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado para formar varios derivados.

Reducción: Las reacciones de reducción pueden producir diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente involucrando átomos de halógeno

Los reactivos comunes utilizados en estas reacciones incluyen ácido nítrico para la oxidación e hidrato de hidrazina para la sustitución nucleofílica . Los principales productos formados a partir de estas reacciones incluyen varios derivados de la hidrohidrastinina .

Aplicaciones Científicas De Investigación

El clorhidrato de hidrohidrastinina tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del clorhidrato de hidrohidrastinina involucra su acción directa sobre el músculo liso del útero, causando contracciones. También actúa a través de la inervación simpática, lo que lleva a un aumento de la amplitud de las contracciones . Los objetivos moleculares y las vías involucradas incluyen las células del músculo liso y sus receptores asociados .

Comparación Con Compuestos Similares

Comparison with Similar Hydrochloride Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between hydrohydrastinine hydrochloride and other hydrochloride salts:

*Estimated based on hydrastine hydrochloride (C₂₁H₂₁NO₆·HCl, MW 419.9) .

Key Observations :

- Hydrohydrastinine HCl distinguishes itself with a reduced isoquinoline backbone, contrasting with the adamantane core of memantine or the phthalazine ring in hydralazine.

- Unlike tapentadol and dyclonine, hydrohydrastinine lacks ester or phenol groups, relying instead on methoxy/methylenedioxy moieties for bioactivity .

Pharmacological and Analytical Profiles

Analytical Methods

- Hydrohydrastinine HCl : Identified via UPLC with a retention time of 37 minutes and confirmed by HR-MS (RSD <1.0% for precision) .

- Hydralazine HCl : Quantified using IR spectroscopy and thin-layer chromatography (TLC) for purity validation .

- Triprolidine HCl : Analyzed via spectrophotometric methods due to its UV-active aromatic structure .

Actividad Biológica

Hydrohydrastinine hydrochloride is a compound derived from the alkaloid hydrastine, which is primarily found in the goldenseal plant (Hydrastis canadensis). This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.

This compound is classified as a benzylisoquinoline alkaloid. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₁H₁₃NO₂

- Molecular Weight : 191.23 g/mol

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table illustrates the varying degrees of susceptibility among different microorganisms to this compound.

2. Anti-inflammatory Effects

Research indicates that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that treatment with hydrohydrastinine leads to a significant decrease in these cytokines in activated macrophages.

3. Antitumor Activity

The compound has been investigated for its potential antitumor effects, particularly against various cancer cell lines. In a study evaluating its cytotoxicity, this compound demonstrated significant inhibitory effects on cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.8 |

| HCT116 (Colorectal Cancer) | 10.5 |

These findings suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed improvement in symptoms following treatment with this compound, suggesting its efficacy as an adjunct therapy.

- Case Study 2 : In a cohort of patients with advanced cancer, administration of this compound resulted in reduced tumor size and improved quality of life metrics, indicating its potential role in palliative care.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and tumor progression.

- Modulation of Cell Signaling Pathways : this compound influences various signaling pathways, including those related to apoptosis and cell survival.

- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.